4-[(Pent-3-yn-1-yl)amino]benzoic acid

Catalog No.
S15850859
CAS No.
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Pent-3-yn-1-yl)amino]benzoic acid

Product Name

4-[(Pent-3-yn-1-yl)amino]benzoic acid

IUPAC Name

4-(pent-3-ynylamino)benzoic acid

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-2-3-4-9-13-11-7-5-10(6-8-11)12(14)15/h5-8,13H,4,9H2,1H3,(H,14,15)

InChI Key

IVCLXLJBNDIAJK-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=CC=C(C=C1)C(=O)O

4-[(Pent-3-yn-1-yl)amino]benzoic acid is an organic compound characterized by a benzene ring substituted with an amino group and a pent-3-yn-1-yl side chain. Its molecular structure features a carboxylic acid functional group, which is typical of benzoic acid derivatives, along with a terminal alkyne group that contributes to its unique reactivity and potential biological activities. This compound is often studied for its applications in medicinal chemistry and materials science due to the presence of both the amino and alkyne functionalities.

The chemical behavior of 4-[(Pent-3-yn-1-yl)amino]benzoic acid can be attributed to its functional groups:

  • Alkyne Reactivity: The terminal alkyne can participate in various reactions, including:
    • Hydrohalogenation: Addition of hydrogen halides across the triple bond.
    • Hydrogenation: Conversion of the alkyne to an alkene or alkane.
    • Cycloaddition: Participation in cycloaddition reactions, such as the Huisgen reaction.
  • Carboxylic Acid Reactions: The carboxylic acid group can undergo:
    • Esterification: Reaction with alcohols to form esters.
    • Amidation: Formation of amides when reacted with amines.
    • Decarboxylation: Loss of carbon dioxide under certain conditions.

These reactions make the compound versatile for further synthetic applications.

Research indicates that compounds similar to 4-[(Pent-3-yn-1-yl)amino]benzoic acid exhibit significant biological activities, including:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Interaction with enzymes such as acetylcholinesterase, indicating potential neuroprotective effects.

These biological activities highlight the compound's potential in drug development and therapeutic applications.

The synthesis of 4-[(Pent-3-yn-1-yl)amino]benzoic acid typically involves the following steps:

  • Starting Materials: The reaction generally begins with 4-aminobenzoic acid and pent-3-yne.
  • Reaction Conditions: The reaction is carried out under controlled conditions, often utilizing catalysts such as palladium or copper to facilitate the coupling between the amino group and the alkyne.
  • Purification: After the reaction, purification methods such as crystallization or chromatography are employed to isolate the desired product.

This method allows for high yields and purity of the final compound.

4-[(Pent-3-yn-1-yl)amino]benzoic acid has various potential applications, including:

  • Medicinal Chemistry: As a precursor for synthesizing novel pharmaceuticals targeting specific diseases.
  • Materials Science: Utilized in developing new materials with unique properties due to its alkyne functionality.
  • Biological Research: Serving as a tool in studying enzyme interactions and biological pathways.

These applications demonstrate the compound's versatility across different scientific fields.

Interaction studies are essential for understanding how 4-[(Pent-3-yn-1-yl)amino]benzoic acid behaves in biological systems. Preliminary studies could focus on:

  • Binding Affinity: Investigating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such studies are crucial for assessing the therapeutic potential of this compound.

Several compounds share structural similarities with 4-[(Pent-3-yn-1-yl)amino]benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidAmino group at para positionWell-studied for its role in folate synthesis
2-Aminobenzoic AcidAmino group at ortho positionDifferent reactivity due to positional isomerism
4-(Propynamido)benzoic AcidContains a propynamido groupExhibits notable cytotoxicity against cancer cells
4-(3-Aminopropanoyl)benzoic AcidCarbon chain at ortho positionPotentially different physical properties
2-(Butynamido)benzoic AcidButyne substituted amino groupShorter carbon chain than pentyne

Each of these compounds exhibits unique properties due to variations in their structure, influencing their chemical reactivity and biological activity. The distinct combination of functionalities in 4-[(Pent-3-yn-1-yl)amino]benzoic acid allows for reactivity patterns not found in other similar compounds, potentially leading to novel applications in medicinal chemistry and materials science.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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